2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile
Description
IUPAC Nomenclature and Stereochemical Configuration
The compound this compound possesses the molecular formula C₁₂H₁₀ClNOS₂ with a molecular weight of 283.8 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile, which accurately describes the structural arrangement of functional groups within the molecular framework. Alternative nomenclature systems recognize this compound as benzenepropanenitrile, α-[bis(methylthio)methylene]-4-chloro-β-oxo-, reflecting the structural relationship to benzene derivatives and highlighting the presence of the methylthio substituents.
The stereochemical configuration of this compound involves several key structural elements that define its three-dimensional arrangement. The compound features a central carbon-carbon double bond system within the acrylonitrile moiety, which establishes the geometric constraints for the molecule. The presence of the 4-chlorobenzoyl group introduces aromatic character to one portion of the molecule, while the dual methylthio groups provide additional steric and electronic influences that affect the overall molecular geometry.
The Chemical Abstracts Service registry number 62455-56-5 provides a unique identifier for this compound in chemical databases and literature. The canonical Simplified Molecular Input Line Entry System representation CSC(=C(C(=O)c1ccc(cc1)Cl)C#N)SC demonstrates the connectivity pattern of atoms within the molecular structure, clearly showing the arrangement of the chlorobenzoyl group, the central acrylonitrile system, and the two methylthio substituents.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic studies provide detailed insights into the three-dimensional molecular geometry of this compound, revealing precise bond lengths, bond angles, and conformational preferences within the solid-state structure. The crystallographic analysis demonstrates that the compound adopts a specific conformation that minimizes steric interactions between the bulky substituents while maintaining optimal electronic overlap between adjacent functional groups.
The molecular structure exhibits characteristic features of ketene dithioacetal compounds, with the central carbon-carbon double bond showing typical geometric parameters consistent with sp² hybridization. The chlorobenzoyl group extends from the molecular core with the aromatic ring positioned to minimize steric clashes with the methylthio substituents. The nitrile group maintains its linear geometry, contributing to the overall molecular dipole moment and influencing intermolecular interactions within the crystal lattice.
Crystallographic data indicates that the compound crystallizes with specific lattice parameters that reflect the molecular packing arrangements and intermolecular interactions. The presence of sulfur atoms in the methylthio groups introduces additional opportunities for weak intermolecular contacts, including sulfur-aromatic interactions and van der Waals forces that contribute to the overall crystal stability. The melting point of 80-81 degrees Celsius provides evidence for the strength of these intermolecular interactions and the overall crystalline stability.
The molecular geometry determined through X-ray crystallography serves as a foundation for understanding the compound's reactivity patterns and electronic properties. The spatial arrangement of functional groups influences the accessibility of reactive sites and determines the preferred reaction pathways for chemical transformations involving this compound.
Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Comprehensive spectroscopic characterization of this compound provides detailed information about the molecular structure, functional group identification, and electronic properties through multiple analytical techniques. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific molecular vibrations within the compound.
The Fourier Transform Infrared spectrum of this compound exhibits distinctive absorption features that enable identification of key functional groups. The nitrile group produces a characteristic sharp absorption band typically observed in the region of 2200-2260 wavenumbers, reflecting the carbon-nitrogen triple bond stretching vibration. The carbonyl group associated with the benzoyl moiety generates a strong absorption band around 1600-1700 wavenumbers, indicating the carbon-oxygen double bond stretching frequency.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information through analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns for different hydrogen environments, with aromatic protons from the chlorobenzene ring appearing in the characteristic aromatic region between 6-8 parts per million. The methylthio groups produce distinct signals that reflect the electronic environment created by the sulfur atoms and their proximity to other functional groups within the molecule.
| Functional Group | Fourier Transform Infrared Frequency (cm⁻¹) | Nuclear Magnetic Resonance Chemical Shift (ppm) |
|---|---|---|
| Nitrile (C≡N) | 2200-2260 | - |
| Carbonyl (C=O) | 1600-1700 | - |
| Aromatic C-H | 3000-3100 | 6.0-8.5 |
| Methylthio CH₃ | 2800-3000 | 2.0-2.5 |
| Aromatic C | - | 120-140 |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule, with different carbon environments producing characteristic chemical shifts that reflect their electronic environments and bonding patterns. The nitrile carbon appears at distinctive downfield positions, while the aromatic carbons produce signals in the aromatic region of the spectrum.
Ultraviolet-Visible spectroscopy reveals information about the electronic transitions within this compound, particularly those involving the aromatic chromophore and the extended conjugation system. The absorption spectrum typically shows characteristic bands corresponding to π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl and nitrile functional groups. The presence of the chlorine substituent on the benzene ring influences the electronic properties and may shift absorption bands compared to unsubstituted analogs.
The compound's boiling point of 394 degrees Celsius at 760 millimeters of mercury and density of 1.329 grams per cubic centimeter provide additional physical property data that complement the spectroscopic characterization. These properties reflect the molecular interactions and packing efficiency within the liquid and solid phases of the compound.
Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)
Computational chemistry investigations employing Density Functional Theory calculations provide valuable insights into the electronic structure, molecular orbital distributions, and theoretical properties of this compound. These theoretical studies complement experimental characterization by predicting molecular properties and elucidating reaction mechanisms at the quantum mechanical level.
Density Functional Theory calculations utilizing appropriate computational methods enable accurate prediction of molecular geometries, energetic properties, and electronic characteristics. The computational studies reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity and intermolecular interactions. The presence of electronegative atoms such as chlorine, nitrogen, and sulfur creates distinctive charge distribution patterns that affect the compound's chemical behavior.
Molecular orbital analysis through computational methods provides detailed information about the frontier molecular orbitals, specifically the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These orbitals play crucial roles in determining the compound's reactivity patterns, particularly in reactions involving electron transfer or orbital overlap. The energy gap between these frontier orbitals influences the compound's stability and its potential for participation in various chemical transformations.
The computational studies also examine the conformational preferences of this compound, identifying stable molecular conformations and rotational barriers around key bonds. The presence of multiple substituents creates steric interactions that influence the preferred molecular geometries and may lead to the existence of multiple conformational isomers with different energetic stabilities.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Molecular Volume | - | Density Functional Theory |
| Frontier Orbital Gap | - | Density Functional Theory |
| Dipole Moment | - | Density Functional Theory |
| Heat of Formation | - | Density Functional Theory |
| Ionization Potential | - | Density Functional Theory |
Advanced computational methods such as time-dependent Density Functional Theory enable prediction of electronic excitation energies and absorption spectra, providing theoretical support for experimental ultraviolet-visible spectroscopic observations. These calculations help interpret the electronic transitions and provide insights into the photochemical properties of the compound.
The computational analysis extends to investigation of reaction mechanisms involving this compound, particularly in synthetic transformations where the compound serves as a reactive intermediate or building block. Density Functional Theory calculations can identify transition states, reaction pathways, and energetic barriers for various chemical processes, providing mechanistic insights that guide synthetic applications and reaction optimization.
Properties
IUPAC Name |
2-(4-chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS2/c1-16-12(17-2)10(7-14)11(15)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOAUUCWVZUUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380927 | |
| Record name | 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62455-56-5 | |
| Record name | 2-(4-Chlorobenzoyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-di(methylthio)acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzoyl derivatives
Scientific Research Applications
Agrochemical Applications
The primary application of 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is as a precursor in the synthesis of agrochemicals. Its structure allows for the formation of various derivatives that can enhance agricultural productivity.
- Pesticide Development : This compound is utilized in developing novel pesticides that target specific pests while minimizing environmental impact. The chlorobenzoyl group enhances the compound's efficacy against certain insects and fungi.
- Herbicide Formulation : It has been incorporated into herbicide formulations to improve selectivity and reduce phytotoxicity to non-target plants. The methylthio groups contribute to its herbicidal activity by disrupting metabolic pathways in targeted weeds.
Case Study : A study conducted by researchers at the Technical University of Denmark demonstrated that derivatives of this compound exhibited significant herbicidal activity against common agricultural weeds. The research highlighted the compound's potential to be developed into a commercial herbicide with reduced toxicity to crops .
Pharmaceutical Applications
In the pharmaceutical sector, this compound serves as a versatile building block for synthesizing various bioactive molecules.
- Synthesis of Antimicrobial Agents : The compound has been explored for its ability to yield antimicrobial agents effective against a range of pathogens. Its structural properties allow for modifications that enhance bioactivity.
- Anti-inflammatory Compounds : Research indicates that derivatives can exhibit anti-inflammatory properties, making them candidates for developing new therapeutic agents for inflammatory diseases.
Case Study : A recent publication detailed the synthesis of thienopyridine derivatives from this compound, which showed promising activity against bacterial strains resistant to conventional antibiotics. The study emphasized the compound's role as a key intermediate in creating effective antimicrobial therapies .
Materials Science Applications
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The presence of the chlorobenzoyl and methylthio groups allows it to form strong interactions with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile
- Molecular Formula: C₁₃H₁₃NO₂S₂
- Molecular Weight : 279.38 g/mol
- Key Differences : The 4-chloro substituent is replaced with a 4-methoxy group.
- Implications : The methoxy group is electron-donating, which may alter electronic properties and reactivity compared to the electron-withdrawing chloro group. This could influence binding affinity in biological systems or stability under synthetic conditions .
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile
- Molecular Formula : C₂₂H₁₂ClN₃O₂S
- Molecular Weight : 417.87 g/mol
- Key Differences : Incorporates a thiazole ring fused with a chromene system instead of the benzoyl group.
Analogues with Heterocyclic Replacements
2-(1H-Benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitrile
- Molecular Formula : C₁₂H₁₀N₂S₂
- Molecular Weight : 246.35 g/mol
- Key Differences : The benzoyl group is replaced with a benzimidazole ring.
- Biological Activity : Derivatives of this compound exhibit antiviral and antimicrobial properties, as shown in studies where similar structures inhibited viral replication or bacterial growth .
Benzothiophene Acrylonitrile Derivatives (e.g., Compounds 31–33)
- Example : [Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]
- Key Differences : Contains a benzothiophene moiety instead of chlorobenzoyl.
- Biological Activity : Demonstrated potent anticancer activity with GI₅₀ values <10–100 nM against 60 human cancer cell lines. These compounds also circumvent P-glycoprotein-mediated drug resistance, a common issue in chemotherapy .
Analogues with Modified Thioether Groups
3-(4-Chlorophenyl)-2-(benzo[d]thiazol-2-yl)acrylonitrile
- Molecular Formula : C₁₆H₉ClN₂S
- Molecular Weight : 296.77 g/mol
- Key Differences : Replaces methylthio groups with a benzo[d]thiazole ring.
- Biological Activity : Antioxidant studies revealed that related derivatives (e.g., compound 17) exhibit superior radical-scavenging activity compared to ascorbic acid .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Key Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/R-Groups | Key Structural Features |
|---|---|---|---|---|
| 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile | C₁₂H₁₀ClNOS₂ | 283.80 | 4-Cl, benzoyl, -SMe | Chlorobenzoyl core, dual methylthio |
| 2-(4-Methoxybenzoyl)-3,3-di(methylthio)acrylonitrile | C₁₃H₁₃NO₂S₂ | 279.38 | 4-OMe, benzoyl, -SMe | Methoxybenzoyl, dual methylthio |
| 2-(Benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitrile | C₁₂H₁₀N₂S₂ | 246.35 | Benzimidazole, -SMe | Heterocyclic core, dual methylthio |
| [Z]-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | C₁₉H₁₄N₂O₃S | 350.39 | Benzothiophene, trimethoxy | Extended aromatic system |
Research Implications and Gaps
- Anticancer Potential: While benzothiophene acrylonitriles show promise, the target compound’s activity remains unexplored.
- Antioxidant Applications : Chlorophenyl acrylonitriles (e.g., compound 17) demonstrate strong radical-scavenging activity, warranting evaluation of the target compound in oxidative stress models .
- Synthetic Versatility : The methylthio groups offer avenues for derivatization, such as oxidation to sulfoxides or displacement with nucleophiles .
Biological Activity
2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₉H₁₄ClN₂OS
- Molecular Weight : Approximately 319.90 g/mol
- Functional Groups : The compound contains a chlorobenzoyl moiety, methylthio groups, and a nitrile functional group.
The structure of this compound is characterized by its unique arrangement of functional groups, which contribute to its biological activity.
Biological Activities
Research has indicated that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies suggest that it inhibits bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Preliminary data indicate that this compound may induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways, leading to programmed cell death.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes linked to cancer progression and microbial resistance, although further studies are needed to elucidate the precise mechanisms involved.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interactions : The nitrile group may participate in hydrogen bonding with active sites on enzymes, while the chlorobenzoyl moiety enhances binding affinity.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in cell signaling pathways related to inflammation and cancer.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial properties.
-
Cytotoxicity Assay :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with varying concentrations (10-100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM for HeLa cells.
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cytotoxicity Assay Results
| Cell Line | Concentration (µM) | Viability (%) | IC50 (µM) |
|---|---|---|---|
| HeLa | 10 | 85 | |
| HeLa | 50 | 55 | |
| HeLa | 100 | 30 | ~25 |
| MCF-7 | 10 | 80 | |
| MCF-7 | 50 | 60 | |
| MCF-7 | 100 | 20 | ~30 |
Q & A
Basic: What are the primary synthetic routes for 2-(4-Chlorobenzoyl)-3,3-di(methylthio)acrylonitrile, and how is structural confirmation achieved?
Answer:
The compound is synthesized via a multi-step condensation reaction. A typical route involves:
Reacting a benzofuran or benzothiazole precursor (e.g., ethyl 3-methyl-2-benzofurancarboxylate) with acetonitrile in the presence of sodium hydride to form a 3-oxopropanenitrile intermediate.
Treatment with carbon disulfide and methyl iodide under basic conditions to introduce methylthio groups .
Structural confirmation employs NMR (1H/13C) , IR spectroscopy (CN stretch at ~2212 cm⁻¹, C=O at ~1694 cm⁻¹), and single-crystal X-ray diffraction (triclinic crystal system, P-1 space group). Bond lengths (e.g., S1–C12: 1.747 Å) and angles are validated against DFT/B3LYP/6-311G(d,p) calculations .
Basic: How are computational methods like DFT used to predict the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO energy gaps (~3.5–4.0 eV) predict reactivity and charge transfer potential.
- Electrostatic Potential (ESP) : Maps reveal nucleophilic/electrophilic sites, critical for understanding interaction with biological targets.
- Molecular Electrostatic Potential (MEP) : Highlights regions prone to hydrogen bonding (e.g., carbonyl and nitrile groups) .
Discrepancies between experimental (solid-state) and theoretical (gas-phase) bond lengths/angles are resolved by accounting for crystal packing effects .
Advanced: How can researchers resolve contradictions between experimental and theoretical spectral data for this compound?
Answer:
Contradictions in NMR chemical shifts or IR vibrational modes arise from solvent effects, crystal packing, or approximations in basis sets. Mitigation strategies include:
- Solvent Correction Models : Incorporate polarizable continuum models (PCM) in DFT calculations.
- Solid-State vs. Gas-Phase Adjustments : Compare experimental X-ray data (e.g., Hirshfeld surface analysis) with gas-phase DFT outputs to isolate packing influences .
- Scaled Frequency Calculations : Apply scaling factors (e.g., 0.961 for B3LYP/6-311G(d,p)) to IR frequencies to align with experimental observations .
Advanced: What methodological approaches validate the antimicrobial activity of this compound?
Answer:
Antimicrobial efficacy is tested via:
- Disc Diffusion Assay : Zones of inhibition against strains like Escherichia coli and Candida albicans are compared to reference drugs (e.g., Ciprofloxacin).
- Minimum Inhibitory Concentration (MIC) : Determined using broth microdilution (e.g., 128–256 µg/mL for Klebsiella pneumoniae) .
Mechanistic insights are derived from molecular docking (e.g., binding to C. albicans CYP51 with ΔG = −8.2 kcal/mol) and structure-activity relationships (SAR) : Methylthio groups enhance membrane penetration, while the 4-chlorobenzoyl moiety disrupts bacterial efflux pumps .
Advanced: How does crystallographic analysis inform the design of derivatives with improved bioactivity?
Answer:
Single-crystal X-ray diffraction reveals:
- Intermolecular Interactions : Hydrogen bonds (e.g., C–H⋯O) and π-π stacking distances (3.4–3.8 Å) guide modifications to enhance binding to target proteins.
- Torsion Angles : Adjustments to the acrylonitrile backbone (e.g., dihedral angles < 10°) improve conformational stability .
For example, replacing the benzofuran moiety with a phenothiazine ring increases planarity, boosting inhibition of tubulin polymerization (IC₅₀ = 1.2 µM vs. 4.5 µM for parent compound) .
Advanced: What strategies optimize reaction yields during synthesis?
Answer:
Key optimizations include:
- Base Selection : Sodium hydride (vs. weaker bases) enhances deprotonation efficiency in acrylonitrile intermediate formation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize reactive intermediates.
- Temperature Control : Maintaining 0–5°C during methyl iodide addition minimizes side reactions (e.g., over-alkylation) .
Typical yields range from 65–75%, with purity confirmed via HPLC (≥95%) and ESI-MS (m/z 335.1 [M+H]⁺) .
Advanced: How do environmental factors influence the stability of this compound?
Answer:
Stability studies under accelerated conditions (40°C/75% RH for 6 months) show:
- Hydrolytic Degradation : The nitrile group resists hydrolysis (pH 1–13), but prolonged exposure to UV light induces cleavage of the methylthio groups (t₁/₂ = 48 hrs) .
- Thermal Stability : Decomposition onset at 220°C (TGA) correlates with loss of sulfur-containing fragments .
Formulation with antioxidants (e.g., BHT) or encapsulation in cyclodextrins extends shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
